

Application Note and Protocol: Extraction of Cholesterol Sulfate from Human Plasma

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Compound of Interest

Compound Name: Cholesterol sulfate

CAS No.: 1256-86-6

Cat. No.: B072947

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol sulfate is the most abundant sterol sulfate in human plasma, with concentrations comparable to dehydroepiandrosterone sulfate (DHEA-S). It plays a crucial role in various physiological processes, including cell membrane stabilization, epidermal differentiation, platelet adhesion, and signal transduction[1][2]. Accurate quantification of **cholesterol sulfate** in plasma is essential for studying its role in health and disease, as altered levels have been associated with conditions like X-linked ichthyosis, liver cirrhosis, and hypercholesterolemia[2]. This document provides a detailed protocol for the efficient extraction of **cholesterol sulfate** from human plasma, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol employs a two-stage process involving liquid-liquid extraction (LLE) to separate lipids from the bulk of plasma proteins, followed by solid-phase extraction (SPE) to isolate

cholesterol sulfate from other lipid classes. An internal standard is added at the beginning to ensure accurate quantification. The final eluate contains enriched **cholesterol sulfate** ready for analysis.

Data Presentation

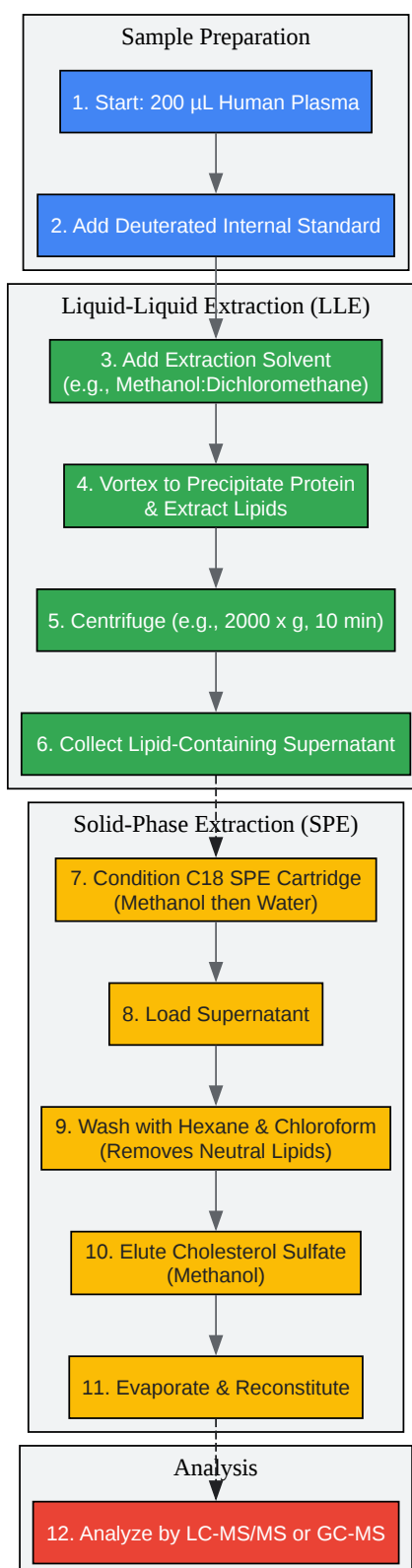
Table 1: Typical Concentrations of **Cholesterol Sulfate** in Human Plasma

Condition	Mean Concentration (µg/dL)	Subject Group	Reference
Healthy Controls	253.0 ± 24.6	Control Subjects	
Liver Cirrhosis	444.6 ± 51.7	Patients	
Hypercholesterolemia	413.7 ± 44.5	Patients	
Steroid Sulfatase Deficiency	3,300 (Range: 2,700-4,000)	Patients	
Normal Adults (General)	< 350	Control Subjects	

Table 2: Performance Characteristics of Sterol Extraction Methods

Method	Parameter	Value	Reference
LLE followed by SPE	Extraction Efficiency	85 - 110%	[3]
LLE followed by SPE	Day-to-Day Variability	<10% (RSE)	[3]
1-Butanol/Methanol LLE vs. Chloroform/Methanol LLE	Correlation (R ²)	0.976	[4]

Experimental Workflow



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Caption: Workflow for **Cholesterol Sulfate** Extraction from Plasma.

Experimental Protocols

Protocol 1: Plasma Preparation from Whole Blood

This protocol should be performed within one hour of blood collection.[5]

Materials:

- Whole blood collected in EDTA (lavender top) or sodium citrate (light blue top) tubes[6].
- Refrigerated centrifuge.
- Pipettes and sterile polypropylene tubes.

Procedure:

- Collect whole blood into an anticoagulant-treated tube[6]. Gently invert the tube 8-10 times to mix.
- Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma from blood cells[6].
- Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell pellet.
- Transfer the plasma to a clean, labeled polypropylene tube.
- Samples can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles[6].

Protocol 2: Combined Liquid-Liquid and Solid-Phase Extraction

This protocol is adapted from methodologies that use a combination of LLE and SPE for comprehensive sterol analysis[3][7].

Materials and Reagents:

- Human plasma (200 µL).

- Deuterated **cholesterol sulfate** (d-CS) internal standard.
- Methanol (MeOH), HPLC grade.
- Dichloromethane, HPLC grade.
- Hexane, HPLC grade.
- Chloroform, HPLC grade.
- Water, HPLC/MS grade.
- Sep-Pak C18 SPE cartridges[7].
- Centrifuge, vortex mixer, and nitrogen evaporator.

Procedure:

Part A: Liquid-Liquid Extraction (LLE)

- Pipette 200 μ L of human plasma into a clean glass tube.
- Add a known amount of deuterated internal standard to the plasma.
- Add 2 mL of a methanol:dichloromethane (1:1, v/v) solvent mixture[3].
- Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.
- Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant containing the lipid extract to a new clean glass tube.

Part B: Solid-Phase Extraction (SPE)

- Condition the SPE cartridge: Sequentially pass 2 mL of MeOH and then 2 mL of water through the Sep-Pak C18 cartridge[7]. Do not allow the cartridge to dry out.
- Load the sample: Load the lipid extract (from step 6) onto the conditioned C18 cartridge.

- Wash the cartridge:
 - Wash with 3 mL of water to remove highly polar impurities[7].
 - Wash with 3 mL of hexane to elute neutral lipids like cholesterol esters[7].
 - Wash with 4 mL of chloroform to elute other non-sulfated lipids[7].
- Elute **Cholesterol Sulfate**: Elute the sulfated steroids, including **cholesterol sulfate**, from the cartridge with 4 mL of MeOH[7]. Collect this fraction.
- Dry and Reconstitute: Evaporate the methanolic fraction to dryness under a gentle stream of nitrogen at 40°C[7]. Reconstitute the dried extract in a small, precise volume (e.g., 100-250 µL) of a suitable solvent (e.g., methanol/water 1:1) for downstream analysis[7].

Protocol 3: Alternative Single-Phase LLE Method

For high-throughput applications, a simpler single-phase extraction may be suitable prior to LC-MS/MS analysis[4].

Materials and Reagents:

- Human plasma (10 µL).
- 1-Butanol:Methanol (1:1, v/v) with 5 mM ammonium formate and internal standards[4].
- Eppendorf tubes (1.5 mL).

Procedure:

- Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.
- Add 100 µL of the 1-butanol:methanol (1:1, v/v) extraction solution containing internal standards[4].
- Vortex thoroughly to ensure complete mixing and protein precipitation.
- Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet debris.

- The resulting supernatant can be directly injected for LC-MS/MS analysis[4]. Note that this method does not isolate **cholesterol sulfate** from other lipids but is effective for lipid profiling when combined with chromatographic separation.

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